molecular formula C10H20O B13603296 (1-(2-Methylpentyl)cyclopropyl)methanol

(1-(2-Methylpentyl)cyclopropyl)methanol

Cat. No.: B13603296
M. Wt: 156.26 g/mol
InChI Key: QOIMTJGEWIWITE-UHFFFAOYSA-N
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Description

(1-(2-Methylpentyl)cyclopropyl)methanol: is an organic compound with the molecular formula C10H20O. It is a cyclopropyl derivative with a methanol functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylpentyl)cyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 2-methylpentylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reduction to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of Grignard reagents and subsequent reduction processes. The reaction conditions are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Methylpentyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopropylcarboxaldehyde or cyclopropylcarboxylic acid.

    Reduction: Formation of (1-(2-Methylpentyl)cyclopropyl)methane.

    Substitution: Formation of cyclopropyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Methylpentyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of cyclopropyl chemistry and its reactivity.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-(2-Methylpentyl)cyclopropyl)methanol involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, the cyclopropyl ring and methanol group participate in various transformations, influencing the overall reactivity and product formation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Lacks the 2-methylpentyl group, making it less complex.

    (1-(2-Methylbutyl)cyclopropyl)methanol: Similar structure but with a shorter alkyl chain.

    (1-(2-Methylhexyl)cyclopropyl)methanol: Similar structure but with a longer alkyl chain.

Uniqueness

(1-(2-Methylpentyl)cyclopropyl)methanol is unique due to its specific alkyl chain length and the presence of both the cyclopropyl ring and methanol group

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

[1-(2-methylpentyl)cyclopropyl]methanol

InChI

InChI=1S/C10H20O/c1-3-4-9(2)7-10(8-11)5-6-10/h9,11H,3-8H2,1-2H3

InChI Key

QOIMTJGEWIWITE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1(CC1)CO

Origin of Product

United States

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